
1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O4S and its molecular weight is 456.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. The compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of approximately 456.49 g/mol. The compound features an indoline core, a pyridazinone moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects, making it a candidate for treating conditions such as arthritis or chronic pain .
Enzyme Inhibition
Research indicates that compounds with similar structures often target enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions. For instance, indoline-5-sulfonamides have shown promising inhibitory activity against tumor-associated CA IX and XII, with selectivity observed under hypoxic conditions .
In Vitro Studies
In vitro assays have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.9 | Inhibition of CA IX |
| HepG2 (Liver Cancer) | 1.30 | Induction of apoptosis |
| A431 (Skin Cancer) | 44% growth inhibition | Hypoxia-induced CA expression suppression |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
These results suggest that the compound may be particularly effective against certain cancer types, potentially offering a new avenue for treatment.
Apoptosis Induction
Flow cytometry analysis has confirmed that treatment with this compound promotes apoptosis in HepG2 cells in a dose-dependent manner. The apoptosis rates significantly increased when exposed to varying concentrations of the compound, indicating its potential role in cancer therapy through programmed cell death mechanisms .
Case Studies
Recent studies have explored the therapeutic potential of similar compounds in clinical settings. For example:
- A study on indoline derivatives highlighted their effectiveness in reversing chemoresistance in K562 cells overexpressing P-glycoprotein, suggesting that these compounds could enhance the efficacy of existing chemotherapy regimens .
- Another investigation focused on the structural modifications of pyridazinone derivatives, revealing their broad-spectrum antimicrobial and anticancer activities .
特性
IUPAC Name |
1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-15(28)26-12-10-17-14-19(6-8-21(17)26)32(30,31)24-11-13-27-22(29)9-7-20(25-27)16-2-4-18(23)5-3-16/h2-9,14,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTQZPMCHAPCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














